Anticonvulsant Efficacy: 3-(Aminomethyl)heptanoic Acid in the 6-Hz Psychomotor Seizure Model
3-(Aminomethyl)heptanoic acid demonstrates measurable anticonvulsant activity in the 6-Hz psychomotor seizure model in mice, a validated assay for identifying compounds with potential efficacy against therapy-resistant partial seizures [1]. At a dose of 100 mg/kg administered intraperitoneally, the compound protected 3 of 4 mice tested (75% protection rate) with 0% mortality [1]. This assay context is critical for compound selection because the 6-Hz model detects anticonvulsant activity against pharmacoresistant seizure phenotypes that are not adequately captured by maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) screening alone [2]. While pregabalin is clinically established, the n-butyl side chain of 3-(aminomethyl)heptanoic acid may confer differential binding kinetics or subunit selectivity relative to the isobutyl-bearing pregabalin [3].
| Evidence Dimension | Anticonvulsant activity (protection rate) |
|---|---|
| Target Compound Data | 75% protection (3/4 mice protected) at 100 mg/kg i.p. |
| Comparator Or Baseline | Vehicle control: 0% protection (0/3 mice protected) |
| Quantified Difference | Absolute protection increase of 75 percentage points versus vehicle control |
| Conditions | 6-Hz psychomotor seizure test; Swiss mice; intraperitoneal administration; mortality rate 0% at tested dose |
Why This Matters
Procurement of 3-(aminomethyl)heptanoic acid enables direct testing in the 6-Hz seizure model for novel GABA-analog anticonvulsant development, with documented baseline activity data available for study design.
- [1] Molecules. 2022 Jan 27;27(3):875. Table 3: Anticonvulsant activity of compound 1 in 6-Hz test. doi: 10.3390/molecules27030875. View Source
- [2] Molecules. 2022;27(3):875. Anticonvulsant activity evaluation of primary amino acid derivatives. View Source
- [3] RxReasoner. Pregabalin pharmacology: α2-δ calcium channel subunit binding. View Source
